molecular formula C18H18N4O3S2 B11572806 4-methyl-N-{4-methyl-5-[(phenylcarbamoyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide

4-methyl-N-{4-methyl-5-[(phenylcarbamoyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide

Cat. No.: B11572806
M. Wt: 402.5 g/mol
InChI Key: UHIUJJKCJBERDE-UHFFFAOYSA-N
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Description

3-[4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)-1,3-THIAZOL-5-YL]-1-PHENYLUREA is a complex organic compound that features a thiazole ring, a sulfonamide group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)-1,3-THIAZOL-5-YL]-1-PHENYLUREA typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the sulfonamide group and the phenylurea moiety. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and sulfonamide precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)-1,3-THIAZOL-5-YL]-1-PHENYLUREA can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)-1,3-THIAZOL-5-YL]-1-PHENYLUREA has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)-1,3-THIAZOL-5-YL]-1-PHENYLUREA involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The thiazole ring may interact with nucleic acids or proteins, affecting their function. The phenylurea moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonamide: Shares the sulfonamide group but lacks the thiazole and phenylurea moieties.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Phenylurea compounds: Molecules with the phenylurea moiety but different additional functional groups.

Uniqueness

3-[4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)-1,3-THIAZOL-5-YL]-1-PHENYLUREA is unique due to its combination of functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C18H18N4O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

1-[4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-5-yl]-3-phenylurea

InChI

InChI=1S/C18H18N4O3S2/c1-12-8-10-15(11-9-12)27(24,25)22-18-19-13(2)16(26-18)21-17(23)20-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,22)(H2,20,21,23)

InChI Key

UHIUJJKCJBERDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)NC(=O)NC3=CC=CC=C3)C

Origin of Product

United States

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